1-(2-Bromoethyl)adamantane
Overview
Description
1-(2-Bromoethyl)adamantane is a derivative of adamantane, a compound characterized by a rigid, diamond-like framework. This derivative is modified with a 2-bromoethyl group attached to the adamantane core. The adamantane structure is known for its high thermal stability and chemical inertness due to its cage-like structure.
Synthesis Analysis
The synthesis of adamantane derivatives, such as 1-(2-Bromoethyl)adamantane, can be achieved through various methods. One approach involves the preparation of 1-adamantyl trifluoromethanesulfonate from 1-bromoadamantane and silver trifluoromethanesulfonate in an organic solvent like 2,2-dimethylbutane. This intermediate can then potentially undergo further reactions to introduce the 2-bromoethyl group .
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by their adamantane core. For 1-(2-Bromoethyl)adamantane, the addition of the 2-bromoethyl group would influence the molecular reorientations and dynamics. Studies on similar compounds, such as 1-bromoadamantane, have shown that these molecules exhibit uniaxial reorientations in their low-temperature phases and more complex motions at higher temperatures, which could also be relevant for understanding the behavior of 1-(2-Bromoethyl)adamantane .
Chemical Reactions Analysis
Adamantane derivatives can participate in a variety of chemical reactions. For instance, 1-adamantyl trifluoromethanesulfonate can abstract hydride ions from alkanes to form adamantane, initiate ring-opening polymerization of tetrahydrofuran, and react with alkyllithiums to yield 1-alkyladamantanes . These reactions highlight the reactivity of adamantane derivatives and provide insight into the types of chemical transformations that 1-(2-Bromoethyl)adamantane might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Bromoethyl)adamantane would be influenced by both the adamantane core and the bromoethyl substituent. The adamantane core contributes to the high thermal stability and chemical inertness, while the bromoethyl group would introduce additional reactivity due to the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The thermal rearrangement of tertiary 1-halospiro[adamantane-2,2'-adamantane] derivatives provides an example of the thermal behavior of adamantane derivatives with halogen substituents . Additionally, some 1-substituted adamantanes have been evaluated for biological activity, such as antitumor properties, indicating potential applications for 1-(2-Bromoethyl)adamantane in medicinal chemistry .
Scientific Research Applications
Synthesis of Unsaturated Adamantane Derivatives
- Scientific Field: Organic Chemistry .
- Application Summary: Unsaturated adamantane derivatives are used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application: The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation and the polymerization reactions . They can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results or Outcomes: The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials .
Synthesis of 1,2-Disubstituted Adamantane Derivatives
- Scientific Field: Organic Chemistry .
- Application Summary: This process involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .
- Methods of Application: The synthesis of 1,2-disubstituted adamantane derivatives is achieved by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .
- Results or Outcomes: The synthesis of 1,2-disubstituted adamantane derivatives has been achieved, complementing reviews focusing on the preparation of 1,2-disubstituted derivatives by C–H functionalization methods .
Synthesis of Vinyl-Disubstituted Adamantanes
- Scientific Field: Nanotechnology .
- Application Summary: Vinyl-disubstituted adamantanes are used as nanowires to link semiconductor contact surfaces .
- Methods of Application: The synthesis of vinyl-disubstituted adamantanes involves the use of specific techniques, although the exact methods are not detailed in the source .
- Results or Outcomes: The successful synthesis of vinyl-disubstituted adamantanes provides a potential method for linking semiconductor contact surfaces .
Synthesis of Acyladamantanes
- Scientific Field: Medicinal Chemistry .
- Application Summary: Acyladamantanes are useful intermediates that can be further modified (e.g., by reductive amination) and have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
- Methods of Application: The synthesis of acyladamantanes is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- Results or Outcomes: The synthesis of acyladamantanes provides a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .
Synthesis of Adamantylidene Derivatives
- Scientific Field: Organic Chemistry .
- Application Summary: Adamantylidene derivatives are synthesized for various purposes. For instance, 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene is reduced to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .
- Methods of Application: The synthesis of adamantylidene derivatives involves specific reactions. For example, 1-bromo-2-hydroxynaftalene is added to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
- Results or Outcomes: The successful synthesis of adamantylidene derivatives provides a variety of products with potential applications in various fields .
Synthesis of Diamondoids
- Scientific Field: Nanotechnology .
- Application Summary: Diamondoids, nanoscale substructures of the sp3-hybridized diamond lattice, are synthesized for their unique physical and chemical properties .
- Methods of Application: The synthesis of diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- Results or Outcomes: The successful synthesis of diamondoids provides a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .
Safety And Hazards
Future Directions
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . This encourages the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
properties
IUPAC Name |
1-(2-bromoethyl)adamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKAIZXCUJMFLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362863 | |
Record name | 1-(2-bromoethyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)adamantane | |
CAS RN |
773-37-5 | |
Record name | 1-(2-bromoethyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethyl)adamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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